molecular formula C26H27N7 B256635 N4-(3-AMINOPHENYL)-N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

N4-(3-AMINOPHENYL)-N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B256635
M. Wt: 437.5 g/mol
InChI Key: XQVPMQPAYNYUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(3-AMINOPHENYL)-N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine ring substituted with aminoaniline, piperidine, and diphenylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-AMINOPHENYL)-N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a triazine derivative with an aminoaniline and piperidine under controlled conditions. The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N4-(3-AMINOPHENYL)-N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

N4-(3-AMINOPHENYL)-N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for drug discovery.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N4-(3-AMINOPHENYL)-N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE exerts its effects involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, inhibiting their activity. The aminoaniline and piperidine groups can enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile
  • N-(piperidine-4-yl) benzamide
  • Piperine

Uniqueness

N4-(3-AMINOPHENYL)-N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazine ring, in particular, allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C26H27N7

Molecular Weight

437.5 g/mol

IUPAC Name

2-N-(3-aminophenyl)-4-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C26H27N7/c27-20-11-10-12-21(19-20)28-24-29-25(32-17-8-3-9-18-32)31-26(30-24)33(22-13-4-1-5-14-22)23-15-6-2-7-16-23/h1-2,4-7,10-16,19H,3,8-9,17-18,27H2,(H,28,29,30,31)

InChI Key

XQVPMQPAYNYUKO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)NC5=CC=CC(=C5)N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=CC(=C3)N)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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